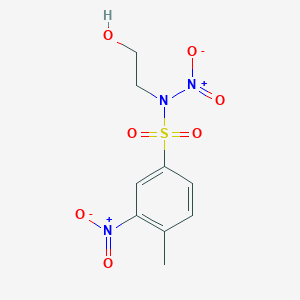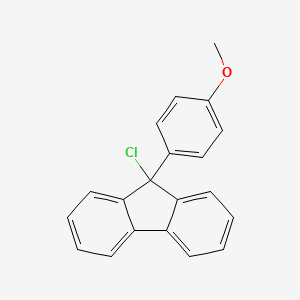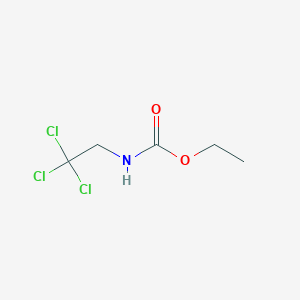
S-(3,4-Dichlorophenyl)-(thiohydroxylamine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(3,4-Dichlorophenyl)-(thiohydroxylamine) is a chemical compound characterized by the presence of a dichlorophenyl group attached to a thiohydroxylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(3,4-Dichlorophenyl)-(thiohydroxylamine) typically involves the reaction of 3,4-dichloroaniline with thiophosgene or the reaction of 3,4-dichlorobenzoyl chloride with thiourea. These reactions are carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for S-(3,4-Dichlorophenyl)-(thiohydroxylamine) may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
S-(3,4-Dichlorophenyl)-(thiohydroxylamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
S-(3,4-Dichlorophenyl)-(thiohydroxylamine) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of S-(3,4-Dichlorophenyl)-(thiohydroxylamine) involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit photosynthesis by blocking the electron flow in photosystem II .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to S-(3,4-Dichlorophenyl)-(thiohydroxylamine) include:
- 3,4-Dichlorophenyl isothiocyanate
- 3,4-Dichlorophenyl isocyanate
- DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea)
Uniqueness
S-(3,4-Dichlorophenyl)-(thiohydroxylamine) is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity
Eigenschaften
CAS-Nummer |
61076-35-5 |
|---|---|
Molekularformel |
C6H5Cl2NS |
Molekulargewicht |
194.08 g/mol |
IUPAC-Name |
S-(3,4-dichlorophenyl)thiohydroxylamine |
InChI |
InChI=1S/C6H5Cl2NS/c7-5-2-1-4(10-9)3-6(5)8/h1-3H,9H2 |
InChI-Schlüssel |
MLYSKTKLQZLYKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1SN)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



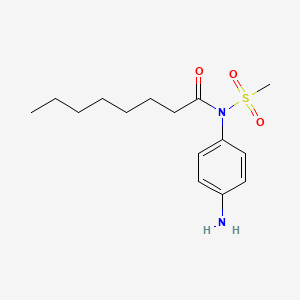


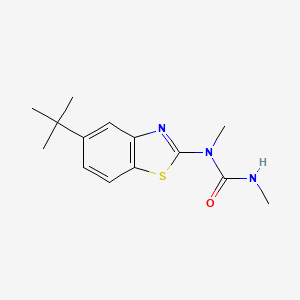



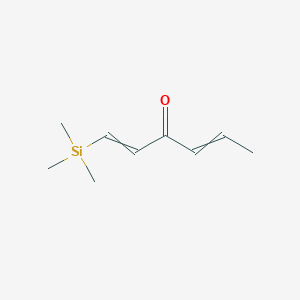
![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)
